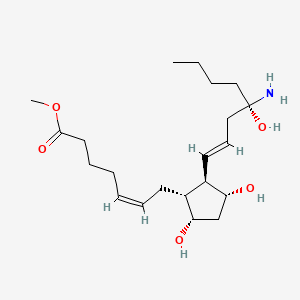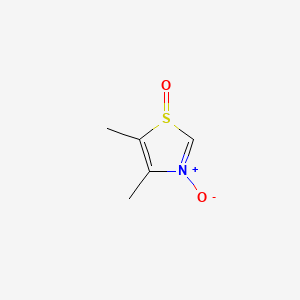
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Complex Molecules
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol and its derivatives have been employed in complex organic syntheses. For instance, an enzymatically derived variant was elaborated into compounds that feature the pentacyclic framework of the alkaloid vindoline, which is a precursor to significant anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
Role in Diels-Alder Reactions
The molecule has been utilized in intermolecular stereoselective Diels-Alder dimerizations, forming different types of compounds (Hudlický & Boros, 1993). This showcases its versatility in creating structurally diverse compounds.
Involvement in Osmylation Processes
Research indicates that osmylation of chiral cis-cyclohexadienediols, which includes this compound, proceeds with a preference for the more electron-rich double bond (Brovetto et al., 1999). This preference is crucial for understanding and controlling chemical reactions involving these diols.
Biotransformation Studies
Biotransformation studies have shown the utility of this compound in the production of diverse chemical structures. For example, its biotransformation by Pseudomonas putida resulted in compounds useful for various synthetic applications (Jenkins et al., 1995).
Advancements in Synthetic Chemistry
The compound's role extends to advancements in synthetic chemistry. Studies have shown its potential in synthesizing various naturally occurring and synthetic compounds, contributing to the field of organic chemistry and pharmacology (Blacker et al., 1995).
Dihydroxylation and Enantioselectivity Studies
Research has explored its asymmetric dihydroxylation, providing a new enantiocontrolled route to produce important chemical compounds like conduritol E (Takano et al., 1994).
Eigenschaften
CAS-Nummer |
66008-24-0 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m0/s1 |
InChI-Schlüssel |
UMAHGMFKBJHGME-NWDGAFQWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C[C@@H]([C@@H]2O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




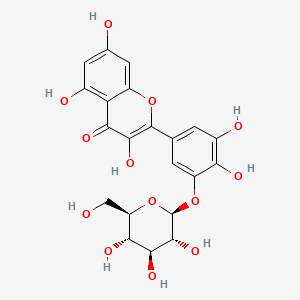
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
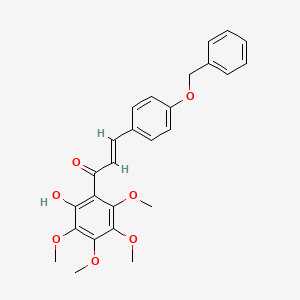
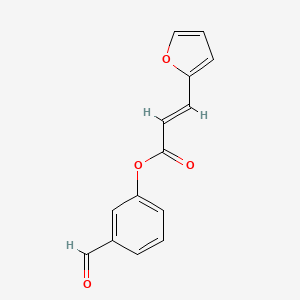
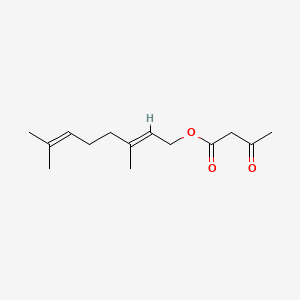

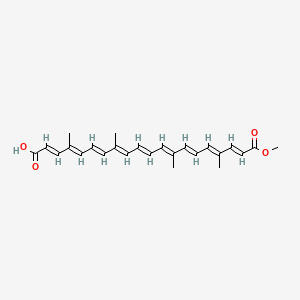

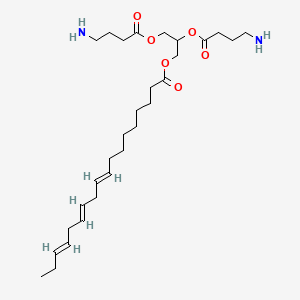
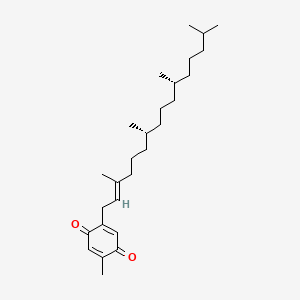
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
